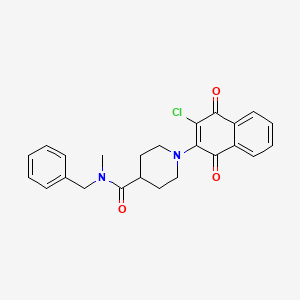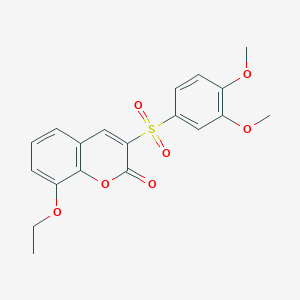
3-(3,4-Dimethoxyphenyl)sulfonyl-8-ethoxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)sulfonyl-8-ethoxychromen-2-one, also known as DSC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the chromone family and has been extensively studied for its biological and pharmacological properties.
Aplicaciones Científicas De Investigación
Chemiluminescence Studies : This compound has been explored in the study of base-induced chemiluminescence. Sulfanyl-substituted dioxetanes, when oxidized, can afford sulfonyl derivatives that show light emission under certain conditions. These studies are significant in understanding chemiluminescent reactions and their applications in various fields, including analytical chemistry and bioimaging (Watanabe et al., 2010).
Fluorescent Molecular Probes : The compound has been investigated for its potential in creating fluorescent solvatochromic dyes. These dyes, due to their strong solvent-dependent fluorescence, can be used to develop highly sensitive fluorescent molecular probes. This has significant implications in studying various biological events and processes (Diwu et al., 1997).
Catalysis and Reaction Mechanisms : Research has been conducted on the effects of N-acyl and N-sulfonyl groups in the anodic methoxylation of certain derivatives. Understanding these effects can contribute to advancements in synthetic chemistry and catalysis (Golub & Becker, 2015).
Synthesis of Novel Compounds : The sulfonyl moiety, as part of the compound , has been used in synthesizing new chemical entities. For instance, novel substituted 1,5-benzothiazepines containing a sulfonyl group were synthesized and analyzed for their properties (Chhakra et al., 2019).
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)sulfonyl-8-ethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7S/c1-4-25-15-7-5-6-12-10-17(19(20)26-18(12)15)27(21,22)13-8-9-14(23-2)16(11-13)24-3/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZGADOQRXLLJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)sulfonyl-8-ethoxychromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


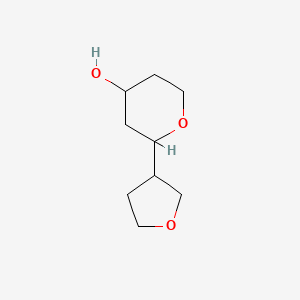
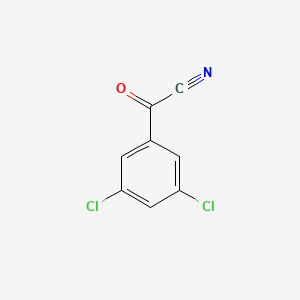
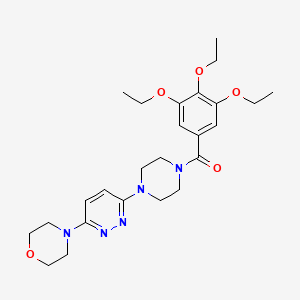
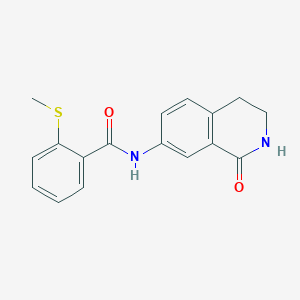
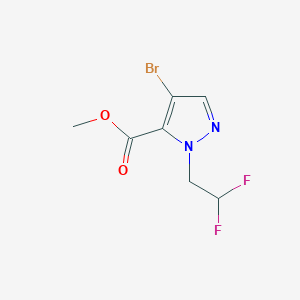
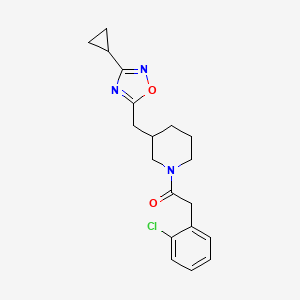
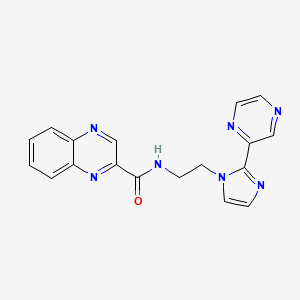
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2463195.png)
![4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine](/img/structure/B2463196.png)

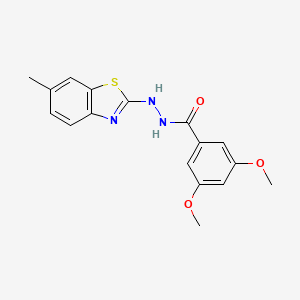
![Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2463201.png)
